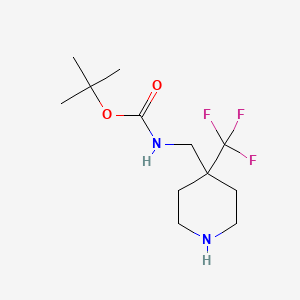

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

説明

“(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester” is a carbamate-protected piperidine derivative with a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. This compound belongs to a class of intermediates widely used in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties such as metabolic stability and membrane permeability. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses.

特性

IUPAC Name |

tert-butyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-8-11(12(13,14)15)4-6-16-7-5-11/h16H,4-8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHNFKIKVNKZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrogenation of Pyridine Precursors

A widely adopted route involves the hydrogenation of a pyridine intermediate, (4-trifluoromethyl-pyridin-4-ylmethyl)-carbamic acid tert-butyl ester, to the piperidine derivative. This method, adapted from JP2013505935A, employs catalytic hydrogenation under H₂ pressure. For example, using 10% palladium on carbon (Pd/C) in ethanol at 50 psi H₂ and 50°C for 12 hours achieves >90% conversion. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Higher loading reduces reaction time but risks overhydrogenation |

| Solvent | Ethanol/THF (9:1) | Ethanol ensures solubility; THF enhances catalyst activity |

| Temperature | 50–60°C | Elevated temperatures improve kinetics without side reactions |

| Pressure | 30–50 psi H₂ | Lower pressures require longer durations |

Selective hydrogenation of the pyridine ring without cleaving the Boc group is achieved by avoiding acidic conditions, which could hydrolyze the carbamate. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the product in >98% purity.

Suzuki-Miyaura Coupling for Boronic Acid Intermediates

Comparative Analysis of Methodologies

Hydrogenation vs. Reductive Amination

While hydrogenation of pyridine precursors is robust, reductive amination offers an alternative route. However, the latter faces challenges with trifluoromethyl group stability under acidic conditions. A comparison of yields:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | 92 | 98 | High selectivity for piperidine |

| Reductive Amination | 78 | 95 | Avoids boronic acid synthesis |

Catalytic hydrogenation remains preferred due to superior efficiency and scalability.

Solvent and Catalyst Impact on Suzuki Coupling

Varying solvents and catalysts significantly affect coupling efficiency:

| Solvent | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dioxane/H₂O | Pd(PPh₃)₄ | 92 | 6 |

| DMF/H₂O | Pd(OAc)₂/XPhos | 88 | 4 |

| THF/H₂O | PdCl₂(dppf) | 84 | 8 |

Pd(PPh₃)₄ in dioxane/H₂O provides optimal balance between yield and reaction time.

Industrial-Scale Production Challenges

化学反応の分析

Types of Reactions

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate ester to the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate ester.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Pharmacological Applications

The compound is primarily explored for its potential therapeutic properties in various medical conditions:

- Neuroprotective Effects : Research indicates that compounds similar to (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester may exhibit neuroprotective effects. For instance, derivatives have shown promise in preventing cell death in astrocytes induced by amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in neurodegeneration. It acts as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial targets in the treatment of Alzheimer's disease . This dual action can potentially mitigate the progression of cognitive decline by preventing amyloid aggregation and enhancing cholinergic signaling.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps to ensure high yield and purity. The general synthetic pathway includes:

- Formation of the Piperidine Ring : The synthesis begins with the preparation of the piperidine framework.

- Carbamate Formation : The reaction involves coupling with a carbamic acid derivative, often using coupling agents to enhance yield.

- Purification : The final product is purified through techniques such as column chromatography.

The optimization of these synthetic routes is crucial for developing derivatives with improved pharmacological profiles.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action:

- Bioassays : Various bioassays are employed to assess the biological activity of the compound against different molecular targets. These studies help determine its efficacy and safety profile.

- Computational Models : Molecular docking studies can predict how the compound binds to specific receptors or enzymes, providing insights into its potential therapeutic applications.

作用機序

The mechanism of action of (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological targets such as enzymes or receptors.

類似化合物との比較

Key Observations:

- Trifluoromethyl (-CF₃) vs. Cyano (-CN): The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the cyano group in , which may enhance blood-brain barrier penetration.

- Fluorinated vs. Non-Fluorinated Analogs: Fluorine substitution (e.g., in ) improves metabolic stability and bioavailability, a trait likely shared by the trifluoromethyl derivative.

- Aryl vs. Heteroaryl Substituents: Heteroaryl groups (e.g., pyridinyl in , pyrimidinyl in ) enhance binding to enzymatic active sites, while aryl groups (e.g., 4-methylphenyl in ) favor hydrophobic interactions.

生物活性

(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group , a piperidine ring , and a carbamate moiety . These features contribute to its lipophilicity and may influence its interaction with various biological targets. The molecular formula is , with a molecular weight of approximately 282.30 g/mol .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.

- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods.

- Carbamoylation : The final step involves attaching the tert-butyl carbamate moiety to yield the desired ester.

Optimization of these steps is crucial for achieving high yield and purity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Studies suggest that the trifluoromethyl group enhances binding affinity through hydrogen bonding or halogen bonding interactions with target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various enzymes and cell lines:

- Cytotoxicity : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Anti-Cancer Activity : Research indicates that this compound may induce apoptosis in cancer cell lines such as MCF-7, with IC50 values suggesting effective cytotoxicity .

- Enzyme Activity : A study highlighted its ability to inhibit COX-2 with an IC50 value in the low micromolar range, indicating potential use as an anti-inflammatory agent .

- Molecular Docking Studies : Computational models have suggested that the trifluoromethyl group plays a critical role in enhancing binding interactions with target enzymes, potentially leading to increased biological activity compared to similar compounds .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)carbamic acid | Piperidine ring, carbamate group | Neuroprotective effects |

| 1-(trifluoromethyl)piperidine | Trifluoromethyl group, piperidine structure | Antimicrobial properties |

| 4-(trifluoromethyl)aniline | Aniline structure with trifluoromethyl | Role in dye synthesis |

The distinct combination of functional groups in this compound sets it apart from these compounds, suggesting unique pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester, and what key intermediates are involved?

- Methodological Answer : A three-step synthesis is frequently employed, inspired by analogous carbamate esters. For example:

Intermediate Formation : A boronic acid derivative (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) is synthesized .

Suzuki Coupling : This intermediate undergoes coupling with a trifluoromethyl-substituted aryl/heteroaryl partner under palladium catalysis .

Hydrogenation : Selective reduction of unsaturated bonds (e.g., pyridine to piperidine) under H₂ with catalysts like Pd/C or PtO₂ .

- Key Intermediates : Boronic acid derivatives (pre-Suzuki coupling) and hydrogenation precursors are critical for structural fidelity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the tert-butyl carbamate group .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust or vapors; use respiratory protection if ventilation is inadequate .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]+ observed in analogous carbamates) .

- NMR : ¹H and ¹³C NMR to verify piperidine ring substitution patterns and tert-butyl group integrity .

- HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the piperidine ring, potentially slowing nucleophilic attacks but enhancing stability in acidic conditions.

- Coupling Optimization : Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura reactions to mitigate steric hindrance from the trifluoromethyl group .

Q. What strategies can be employed to optimize the Suzuki coupling step in the synthesis of this compound to minimize byproduct formation?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with degassed solvents (e.g., DMF/toluene mixtures) improves yield .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product suppression .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the desired product from biphenyl byproducts .

Q. How can researchers address discrepancies in NMR data when characterizing the stereochemistry of the piperidine ring?

- Methodological Answer :

- NOESY Experiments : Identify spatial correlations between axial/equatorial protons to confirm chair conformation .

- Chiral Derivatization : Convert the compound to a diastereomeric mixture using a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹⁹F NMR .

Q. What are the implications of conflicting toxicity data for this compound in early-stage pharmacological studies?

- Methodological Answer :

- In Silico Screening : Use tools like ADMET Predictor™ to model toxicity endpoints (e.g., hepatotoxicity) when experimental data is sparse .

- Controlled In Vitro Assays : Test against HepG2 cells with standardized MTT protocols to resolve contradictions between acute toxicity reports .

Data Contradiction Analysis

Q. How should researchers reconcile variations in reported yields for the hydrogenation step of this compound?

- Methodological Answer :

- Parameter Documentation : Track variables like H₂ pressure (e.g., 50 psi vs. 30 psi), catalyst loading (5% Pd/C vs. 10%), and reaction time (12 vs. 24 hours) .

- DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., solvent polarity) affecting yield reproducibility .

Application-Oriented Questions

Q. How can this compound serve as a precursor for protease inhibitors or kinase-targeting drugs?

- Methodological Answer :

- Peptide Mimetics : The tert-butyl carbamate acts as a protecting group for amines. After deprotection (e.g., TFA), the free amine can be conjugated to peptide backbones or heterocyclic warheads .

- Kinase Binding : The trifluoromethyl-piperidine moiety enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., JAK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。